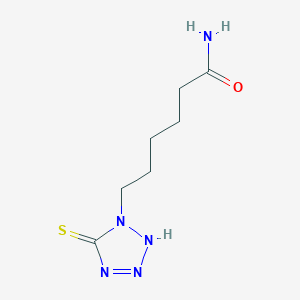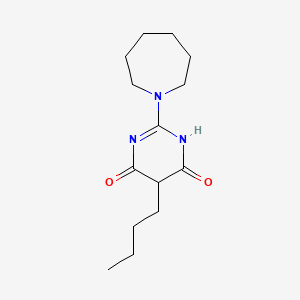
8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate is a member of the xanthone family, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . This particular compound is characterized by its unique structure, which includes methoxy and oxo groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted benzophenone derivatives, which undergo cyclization in the presence of acidic or basic catalysts . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, using reagents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various xanthone derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives with potential pharmaceutical applications.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of dyes and pigments due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions . The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid
- 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
- 8-Hydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ether
Uniqueness
8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61234-47-7 |
|---|---|
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(6-acetyloxy-8-methoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C18H14O7/c1-9(19)23-11-4-5-14-13(6-11)18(21)17-15(22-3)7-12(24-10(2)20)8-16(17)25-14/h4-8H,1-3H3 |
InChI Key |
AJBZXOPNGHJTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


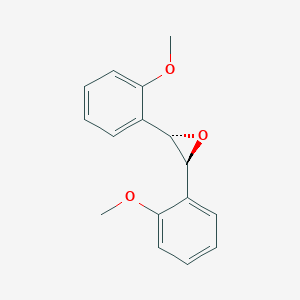

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
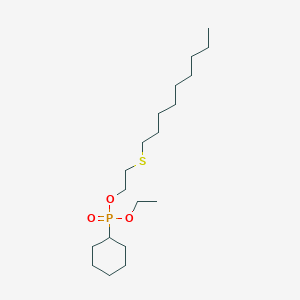
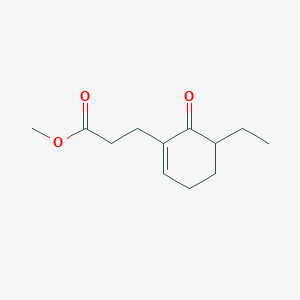
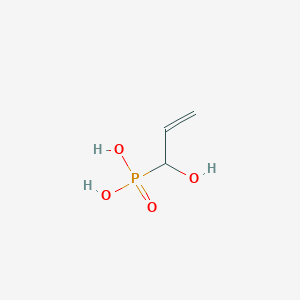

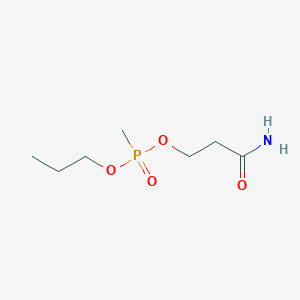
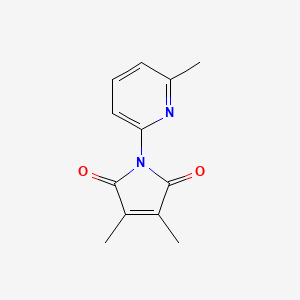
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
